molecular formula C13H16ClNO2 B6141884 6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one CAS No. 1333852-76-8

6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one

Cat. No. B6141884
CAS RN: 1333852-76-8
M. Wt: 253.72 g/mol
InChI Key: DSSCUKHWZZZACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one (6-Cl-5-HM-1-MP) is a chemical compound that is used in various scientific research applications. It is a derivative of piperidine, a cyclic organic compound found in many plants and animals. 6-Cl-5-HM-1-MP has been found to have a wide range of biochemical and physiological effects, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

6-Cl-5-HM-1-MP has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes such as cytochrome P450 and as an inhibitor of the release of neurotransmitters. It has also been used to study the effects of drugs on the central nervous system. In addition, it has been used to study the effects of hormones on the reproductive system.

Mechanism of Action

The mechanism of action of 6-Cl-5-HM-1-MP is not fully understood. It is believed that it may act as an inhibitor of enzymes such as cytochrome P450 and as an inhibitor of the release of neurotransmitters. It is also believed to interact with hormones and other molecules in the body to produce its effects.
Biochemical and Physiological Effects
6-Cl-5-HM-1-MP has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic effects. It has also been found to have neuroprotective and cardioprotective effects. In addition, it has been found to have antidepressant-like effects and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

6-Cl-5-HM-1-MP has several advantages for laboratory experiments. It is relatively easy to synthesize and is cost-effective. It also has a wide range of biochemical and physiological effects, making it ideal for studying the effects of drugs on the body. However, it also has some limitations. It is not well understood how it interacts with other molecules in the body, and there is limited information available on its long-term effects.

Future Directions

There are several potential future directions for 6-Cl-5-HM-1-MP. Further research could be done to better understand its mechanism of action and its interaction with other molecules in the body. In addition, further research could be done to investigate its potential therapeutic applications. Finally, further research could be done to investigate its potential side effects and long-term effects.

Synthesis Methods

6-Cl-5-HM-1-MP can be synthesized by a two-step process. The first step involves the reaction of 3-chlorobenzaldehyde with piperidine to form 6-chloropiperidine. The second step involves the reaction of 6-chloropiperidine with hydroxymethyl methyl ketone to form 6-Cl-5-HM-1-MP. This synthesis method is simple, efficient, and cost-effective.

properties

IUPAC Name

6-(3-chlorophenyl)-5-(hydroxymethyl)-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-15-12(17)6-5-10(8-16)13(15)9-3-2-4-11(14)7-9/h2-4,7,10,13,16H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSCUKHWZZZACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)CO)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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